

Orziloben: A Novel Therapeutic Candidate for Orphan Liver Diseases

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Compound of Interest

Compound Name: Orziloben
Cat. No.: B12393117

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Orziloben (SEFA-6179) is a pioneering, orally administered, synthetic medium-chain fatty acid (MCFA) analogue currently under investigation for the treatment of Intestinal Failure-Associated Liver Disease (IFALD), a rare and severe orphan liver condition. Developed by NorthSea Therapeutics, **Orziloben** is designed to overcome the limitations of natural MCFAs by resisting rapid metabolism, thereby enabling effective targeting of the liver. Preclinical evidence suggests that **Orziloben** addresses multiple pathogenic drivers of IFALD, including cholestasis, steatosis, inflammation, and fibrosis. A Phase 1 clinical trial has demonstrated a favorable safety and tolerability profile. A Phase 2a study is currently underway to evaluate its efficacy in patients with IFALD. This document provides a comprehensive overview of the therapeutic potential of **Orziloben**, its mechanism of action, and the available clinical and preclinical data.

Introduction: The Unmet Need in Intestinal Failure-Associated Liver Disease (IFALD)

Intestinal Failure-Associated Liver Disease (IFALD), also known as Parenteral Nutrition-Associated Liver Disease (PNALD), is a serious complication arising from long-term parenteral nutrition in patients with intestinal failure.^{[1][2]} The condition is characterized by a spectrum of liver abnormalities, including steatosis, cholestasis, inflammation, and fibrosis, which can

progress to cirrhosis and end-stage liver disease.[1][3] IFALD represents a significant unmet medical need, as there are currently no approved pharmacological therapies.[4]

Orziloben: A Novel Therapeutic Approach

Orziloben is a structurally engineered fatty acid designed for enhanced pharmacological effects. As a medium-chain fatty acid analogue, it is readily absorbed from the gastrointestinal tract and directly targets the liver via the portal vein. A key innovation in its design is its resistance to rapid metabolism, a common limitation of naturally occurring MCFAs. This allows for sustained therapeutic concentrations in the liver.

Proposed Mechanism of Action

Orziloben is believed to exert its therapeutic effects by targeting multiple fatty acid-sensitive receptors within the liver. One of the key identified targets is the Peroxisome Proliferator-Activated Receptor alpha (PPAR- α), a nuclear receptor that plays a critical role in regulating lipid metabolism, inflammation, and bile acid homeostasis.

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Preclinical Evidence

Extensive preclinical studies have demonstrated the potential of **Orziloben** to mitigate the key pathological features of IFALD. In animal models of parenteral nutrition-induced liver injury, **Orziloben** has been shown to:

- Completely prevent severe cholestasis and the development of fibrosis.
- Prevent a pronounced increase in markers of liver damage.
- Significantly reduce the number of myofibroblasts, the primary collagen-producing cells in the liver.
- Reduce hepatic inflammation and steatosis.

While specific quantitative data from these preclinical studies are not publicly available, the qualitative descriptions from the manufacturer suggest robust efficacy.

Representative Preclinical Experimental Protocol

The following is a generalized protocol for inducing IFALD in an animal model, based on common practices in the field.

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Caption: Generalized preclinical workflow for evaluating **Orziloben**.

Clinical Development Program

Orziloben is currently in Phase 2a of its clinical development for IFALD.

Phase 1 Clinical Trial

A Phase 1, first-in-human study was conducted to evaluate the safety, tolerability, and pharmacokinetics of **Orziloben** in healthy volunteers.

- Design: Randomized, placebo-controlled, single and multiple ascending dose study.
- Key Findings:
 - **Orziloben** was generally well-tolerated at doses up to 1,000 mg once-daily for 14 days.
 - The majority of treatment-emergent adverse events were mild and transient.
 - Laboratory parameters, ECG, and vital signs remained stable during treatment.
 - Reductions from baseline in AST, ALT, GGT, and bilirubin were observed in healthy subjects receiving the 1,000 mg dose.

Table 1: Summary of Phase 1 Clinical Trial

Parameter	Description
Study ID	Not publicly available
Phase	1
Population	Healthy Volunteers
Design	Randomized, Placebo-Controlled, Ascending Dose
Dosage	Up to 1,000 mg once-daily for 14 days
Primary Endpoints	Safety and Tolerability
Key Outcomes	Favorable safety and tolerability profile

Phase 2a Clinical Trial (INITIATIVE Trial)

A Phase 2a, proof-of-concept clinical trial (NCT05919680) is currently ongoing to evaluate the efficacy, safety, and pharmacokinetics of **Orziloben** in adult patients with IFALD.

- **Design:** A randomized, double-blind, placebo-controlled study. The trial consists of two parts: Part A is a 4-week safety and pharmacokinetics cohort, and Part B is a 12-week signal-detection cohort.
- **Population:** Up to 36 adult subjects with IFALD receiving parenteral nutrition.
- **Primary and Secondary Endpoints:** The key endpoints are designed to assess the effect of **Orziloben** on various aspects of liver health, including:
 - Reduction of steatosis (measured by MRI-PDFF)
 - Reduction in inflammation (measured by AST, ALT, and hsCRP)
 - Improvement in cholestasis (measured by ALP, GGT, total bilirubin, and direct bilirubin)
 - Improvement in fibrosis (measured by Fibroscan, ELF, and PRO-C3)

The readout from this trial is anticipated in the second half of 2025.

Table 2: Overview of the Phase 2a (INITIATIVE) Clinical Trial

Parameter	Description
Study ID	NCT05919680
Phase	2a
Population	Adult patients with IFALD on parenteral nutrition
Design	Randomized, Double-Blind, Placebo-Controlled
Sample Size	Up to 36 subjects
Treatment Duration	Part A: 4 weeks; Part B: 12 weeks
Primary Endpoints	Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics
Secondary Endpoints	Changes in markers of steatosis, inflammation, cholestasis, and fibrosis
Expected Readout	H2 2025

Clinical Trial Protocol Workflow

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Future Directions and Conclusion

Orziloben represents a promising and targeted therapeutic strategy for the treatment of IFALD, an orphan liver disease with a significant unmet medical need. Its novel mechanism of action, favorable preclinical data, and encouraging Phase 1 results provide a strong rationale for its continued clinical development. The ongoing Phase 2a INITIATIVE trial will be crucial in determining the clinical efficacy of **Orziloben** and its potential to become the first approved therapy for this debilitating condition. The results of this study are eagerly awaited by the scientific and medical communities.

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References

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